molecular formula C8H8FNO3 B2614447 2-Amino-6-fluoro-3-methoxybenzoic acid CAS No. 1549130-82-6

2-Amino-6-fluoro-3-methoxybenzoic acid

Cat. No.: B2614447
CAS No.: 1549130-82-6
M. Wt: 185.154
InChI Key: LTFHIHJBGLJAHJ-UHFFFAOYSA-N
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Description

2-Amino-6-fluoro-3-methoxybenzoic acid is an organic compound with the molecular formula C8H8FNO3 and a molecular weight of 185.15 g/mol It is a derivative of benzoic acid, characterized by the presence of amino, fluoro, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-fluoro-3-methoxybenzoic acid typically involves the introduction of the amino, fluoro, and methoxy groups onto a benzoic acid scaffold. One common method involves the nitration of 3-methoxybenzoic acid, followed by reduction to introduce the amino group. The fluoro group can be introduced via electrophilic fluorination .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimized versions of the laboratory methods, with a focus on cost-efficiency, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-fluoro-3-methoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-Amino-6-fluoro-3-carboxybenzoic acid, while nucleophilic substitution of the fluoro group can yield various substituted derivatives .

Mechanism of Action

The specific mechanism of action for 2-Amino-6-fluoro-3-methoxybenzoic acid is not well-documented. its derivatives are known to interact with various molecular targets and pathways. For example, fluorinated benzamide derivatives have shown potent neuroleptic activity, suggesting interactions with neurotransmitter receptors . The presence of the fluoro and methoxy groups can influence the compound’s solubility and interaction with biological targets.

Comparison with Similar Compounds

Properties

IUPAC Name

2-amino-6-fluoro-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFHIHJBGLJAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1549130-82-6
Record name 2-amino-6-fluoro-3-methoxybenzoic acid
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